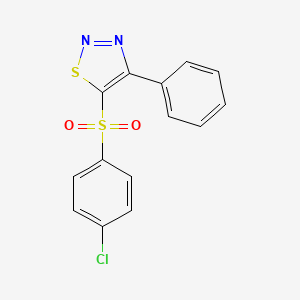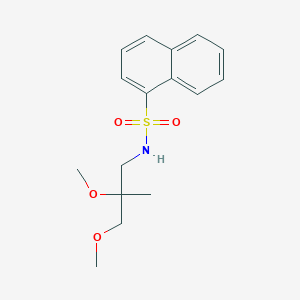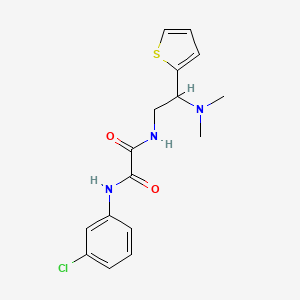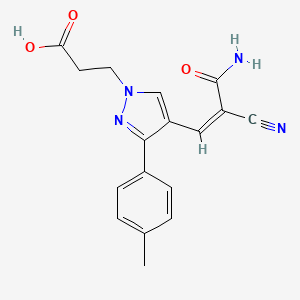
4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone is a chemical compound. It is also referred to as sulphenone . The molecular formula is C12H9ClO2S .
Synthesis Analysis
The synthesis of similar compounds involves several steps. Starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded the intermediate. Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines gave the final compounds .Molecular Structure Analysis
The molecular structure of 4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone can be confirmed by NMR, IR, and elemental analysis .Chemical Reactions Analysis
This compound participates in palladium-catalyzed amidation reaction in the presence of low CO pressures and an iodide salt .Scientific Research Applications
Antiviral Activity
The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has been explored for its antiviral potential. Specifically, compounds 7b and 7i demonstrated activity against tobacco mosaic virus (TMV) . This finding suggests that this compound class could be further investigated for antiviral drug development.
Polymer Chemistry
4-Chlorophenyl phenyl sulfone, a related compound, participates in palladium-catalyzed amidation reactions. It has been employed in polyetherification reactions involving 4,4’-dihalodiphenyl sulfones . This highlights its relevance in polymer synthesis and modification.
Biological Signaling Pathways
Theoretical studies have explored the potential of 2-phenyl-1,3,4-thiadiazole derivatives in inhibiting SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1) activity within complex biological systems . Investigating its impact on signaling pathways could yield valuable insights.
Plant Hormones and Growth Regulation
Indole derivatives, including those with 1,3,4-thiadiazole moieties, play essential roles in plant growth regulation. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. While not directly related to our compound, understanding the broader context of indole derivatives can inform research on plant growth and development .
Medicinal Chemistry
Given the diverse biological activities associated with sulfonamide derivatives, further exploration of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides could lead to novel drug candidates. Researchers might investigate their potential as antifungal, antibacterial, or anticonvulsant agents .
Materials Science
The synthesis and characterization of novel valine-derived compounds containing a 4-(4-chlorophenyl)sulfonylphenyl moiety have been reported. These compounds exhibit interesting physicochemical properties and biological activity . Exploring their applications in materials science could yield innovative materials or coatings.
Future Directions
Future research could focus on further understanding the synthesis, properties, and potential applications of 4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone. This includes exploring its potential use in medical and pharmaceutical applications, given the biological activity of similar compounds .
properties
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-4-phenylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S2/c15-11-6-8-12(9-7-11)21(18,19)14-13(16-17-20-14)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENHMPXIORHGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B2559803.png)
![9-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2559806.png)
![N-[2-[[4-(2,2-Dimethylpropyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2559807.png)
![2-[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]acetic acid;hydrochloride](/img/structure/B2559808.png)
![(1S,5S)-1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2559810.png)




